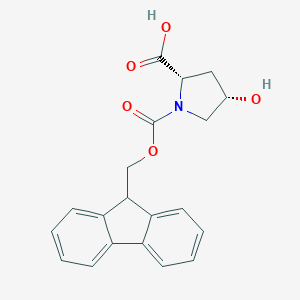

(2S,4S)-1-(((9H-芴-9-基)甲氧羰基)-4-羟基吡咯烷-2-羧酸

描述

Molecular Structure Analysis

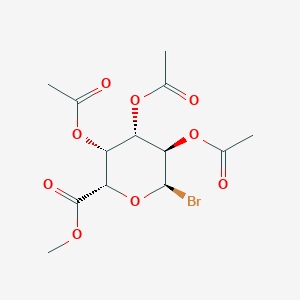

The molecular formula of this compound is C26H23NO4 . The InChI code is 1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 . The Canonical SMILES is C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 . The Isomeric SMILES is C1C@HO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 413.5 g/mol . The computed properties include XLogP3-AA 3.6, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 6, Rotatable Bond Count 9, Exact Mass 450.17908655 g/mol, Monoisotopic Mass 450.17908655 g/mol, Topological Polar Surface Area 105 Ų, Heavy Atom Count 33, Formal Charge 0, Complexity 720, Isotope Atom Count 0, Defined Atom Stereocenter Count 2, Undefined Atom Stereocenter Count 0, Defined Bond Stereocenter Count 0, Undefined Bond Stereocenter Count 0 .

科学研究应用

药物化学应用

- 二肽基肽酶 IV 抑制剂的合成子:该化合物的 N-保护衍生物,特别是 4-氟吡咯烷-2-羰基氟,在药物化学中很重要,因为它们可作为二肽基肽酶 IV 抑制剂。这些化合物可以通过双氟化反应以高产率合成,并转化为各种有用的中间体,例如 4-氟吡咯烷-2-羧酰胺和 -羧酸甲酯 (Singh & Umemoto, 2011).

化学合成

- 对映体纯氨基酸的制备:该化合物用于在中性条件下非破坏性地裂解 N-酰基磺酰胺,这是一种制备对映体纯氨基酸的有效方法。该过程涉及合成 [(芴-9-基)甲氧羰基]-(Fmoc)-保护的氨基酸 (Oppolzer & Lienard, 1992).

分子结构和性质

- 分子内氢键:该化合物表现出有趣的分子性质,例如分子内氢键,如在 9-氧代-9H-芴-1-羧酸等相关化合物中观察到的那样。该性质影响分子的平面构象和堆叠行为 (Coté, Lalancette, & Thompson, 1996).

生物成像和光物理学

- 双光子荧光显微镜:该化合物的芴水溶性衍生物已被研究其线性光物理表征和双光子吸收特性。这项研究对于生物成像中的应用非常重要,特别是在使用双光子荧光显微镜进行整合素选择性成像中 (Morales et al., 2010).

作用机制

Target of Action

Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target but serves as a building block in the synthesis of more complex peptides .

Mode of Action

The compound is used in Solid Phase Peptide Synthesis (SPPS), where it contributes to the formation of peptide bonds . The Fmoc group in the compound acts as a temporary protecting group that can be removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

In the context of peptide synthesis, the compound is involved in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The exact biochemical pathways the compound might affect would depend on the specific peptides or proteins being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid would largely depend on the final peptide or protein product. It’s worth noting that the compound’s fmoc group allows the use of high-yield cleavable resin linkers, which can improve the overall efficiency of the synthesis process .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides and proteins. By serving as a building block in peptide synthesis, the compound contributes to the creation of biologically active peptides and proteins with potential therapeutic applications .

Action Environment

The efficacy and stability of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors during the synthesis process. For instance, the choice of solvent can impact the efficiency of Fmoc removal . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and reactivity.

属性

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

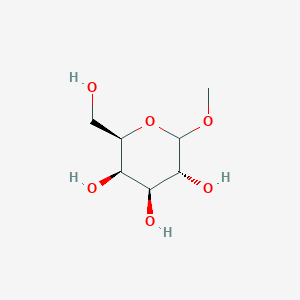

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)